MAC glucuronide linker-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

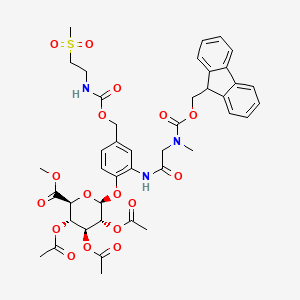

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCMXFVQNGHVML-KWMSUFDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47N3O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to MAC Glucuronide Linker-1 for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MAC Glucuronide Linker-1, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, mechanism of action, synthesis, and the experimental protocols used to characterize its performance. This document is intended to serve as a valuable resource for researchers and developers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a cleavable linker designed for use in antibody-drug conjugates.[1][2] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The linker is engineered to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to selectively release the cytotoxic drug within the tumor microenvironment.[3][4]

The name "this compound" delineates its key components:

-

MAC (Maleimidocaproyl): This functional group serves as the attachment point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable covalent bond.[5]

-

Glucuronide: This sugar moiety is the linchpin of the linker's cleavage mechanism. It is specifically cleaved by the enzyme β-glucuronidase, which is significantly overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[3][4]

-

Self-Immolative Spacer: Situated between the glucuronide and the payload, this chemical moiety ensures the efficient release of the unmodified, active drug following the enzymatic cleavage of the glucuronide.[]

The hydrophilic nature of the glucuronide moiety also confers favorable pharmacokinetic properties to the resulting ADC, reducing the propensity for aggregation that can be an issue with hydrophobic drug payloads.[4]

Physicochemical Properties

While specific experimental data for this compound is proprietary, its general physicochemical characteristics can be inferred from its structure.

| Property | Value | Reference |

| CAS Number | 2222981-71-5 | [1] |

| Molecular Formula | C₄₂H₄₇N₃O₁₇S | [1] |

| Molecular Weight | 897.90 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data sheets |

| Solubility | Soluble in organic solvents like DMSO | Inferred from supplier data sheets |

Mechanism of Action

The targeted delivery and controlled release of the cytotoxic payload by an ADC utilizing the this compound follows a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker stably keeping the cytotoxic drug attached to the antibody. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the cell's endosomal and lysosomal compartments.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of β-glucuronidase leads to the enzymatic cleavage of the glucuronide moiety from the linker.

-

Self-Immolation and Payload Release: The cleavage of the glucuronide triggers a cascade of spontaneous electronic rearrangements within the self-immolative spacer. This process culminates in the release of the active cytotoxic drug from the linker.

-

Induction of Apoptosis: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell.

Figure 1. Mechanism of action of an ADC with a MAC glucuronide linker.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available due to its proprietary nature. However, a plausible synthetic route can be proposed based on established chemical principles and the synthesis of similar linkers. The synthesis would likely involve the sequential assembly of its three main components: the maleimidocaproyl (MAC) unit, the self-immolative p-aminobenzyl alcohol (PABA) spacer, and the protected glucuronic acid.

Proposed Synthetic Pathway:

-

Preparation of the Glucuronide-PABA Moiety: A protected form of glucuronic acid is activated and reacted with a derivative of p-aminobenzyl alcohol. The protecting groups on the glucuronic acid are crucial to prevent unwanted side reactions.

-

Introduction of the Maleimidocaproyl Group: The maleimidocaproyl (MAC) component, typically as an activated ester, is then conjugated to the amino group of the PABA spacer.

-

Deprotection: Finally, the protecting groups on the glucuronic acid are removed to yield the final this compound.

Figure 2. Proposed synthetic pathway for this compound.

Quantitative Data

While specific quantitative data for ADCs using this compound is limited in the public domain, data from studies on similar glucuronide-based linkers provide valuable insights into their expected performance.

In Vitro Cytotoxicity

The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

| Cell Line | Target Antigen | Payload | Linker Type | IC₅₀ (nM) | Reference |

| L540cy (Hodgkin's Lymphoma) | CD30 | Psymberin A | β-Glucuronide (modified) | 0.15 | [7] |

| Caki-1 (Renal Cell Carcinoma) | CD70 | Psymberin A | β-Glucuronide (modified) | 62 (non-target) | [7] |

| Karpas-299 | CD30 | MMAE | β-Glucuronide | ~0.016 | [8] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

| Xenograft Model | ADC Target | Dosing Regimen | Outcome | Reference |

| Karpas 299 Lymphoma | CD30 | Single dose ≥ 0.5 mg/kg | Complete tumor regression in all animals | [9] |

| Subcutaneous Renal Cell Carcinoma | CD70 | Tolerated at 25 mg/kg, efficacious at 0.75 mg/kg | Significant anti-tumor activity | [9] |

| HER2-positive Tumor | HER2 | 0.6 mg/kg weekly x 4 | Tumor cure | [9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of ADCs. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

-

Target cancer cell line (e.g., Karpas-299 for a CD30-targeted ADC)

-

Complete cell culture medium

-

ADC stock solution

-

Control antibody and free drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug. Add the treatments to the appropriate wells. Include untreated wells as a negative control.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 3. Workflow for an in vitro cytotoxicity assay.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the linker in plasma to predict its in vivo behavior.

Materials:

-

ADC of interest

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method for ADC quantification (e.g., LC-MS)

Procedure:

-

ADC Incubation: Incubate the ADC in plasma at a specified concentration at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.

-

Sample Preparation: Process the samples to isolate the ADC from plasma proteins. This may involve affinity capture or other purification methods.

-

Quantification: Analyze the samples using a validated method like LC-MS to determine the concentration of the intact ADC and any released drug.

-

Data Analysis: Plot the concentration of the intact ADC over time and calculate its half-life in plasma.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels, control antibody).

-

Dosing: Administer the treatments to the mice according to the planned schedule (e.g., intravenous injection, once or multiple times).

-

Monitoring: Monitor the mice regularly for tumor size (measured with calipers), body weight, and any signs of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point.

-

Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Conclusion

The this compound represents a sophisticated and highly effective technology for the development of antibody-drug conjugates. Its design, which incorporates a stable antibody conjugation moiety, a highly selective enzymatic cleavage site, and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. The hydrophilic nature of the glucuronide component further enhances the developability of ADCs by mitigating aggregation issues. The robust preclinical data for similar glucuronide-based linkers underscore the potential of this technology to produce highly effective and well-tolerated cancer therapeutics. As ADC technology continues to evolve, the principles embodied in the this compound will undoubtedly play a significant role in the design of future generations of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 4. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 9. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MAC Glucuronide Linker-1: Mechanism of Action and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MAC glucuronide linker-1, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data on its performance, and provide detailed experimental protocols for its application.

Introduction to this compound

The this compound is an enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, ensuring that the therapeutic agent is released preferentially within the tumor microenvironment. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[]

The linker's design incorporates two key features:

-

A β-glucuronide moiety that is susceptible to cleavage by the lysosomal enzyme β-glucuronidase, which is often overexpressed in tumor tissues.[]

-

A methylene alkoxy carbamate (B1207046) (MAC) self-immolative unit, which connects the linker to alcohol-containing payloads.

This dual-component system ensures that the ADC remains stable in systemic circulation and releases its payload only upon enzymatic activation at the target site. The hydrophilic nature of the glucuronide component also aids in reducing the aggregation of hydrophobic drug-linker conjugates.[2]

Core Mechanism of Action

The mechanism of action of the this compound is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload.

Step 1: ADC Internalization: The ADC, circulating in the bloodstream, recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

Step 2: Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosome provides an acidic environment rich in various hydrolytic enzymes, including β-glucuronidase.

Step 3: Enzymatic Cleavage: Within the lysosome, the β-glucuronide moiety of the linker is recognized and cleaved by β-glucuronidase. This enzymatic cleavage is the primary trigger for the subsequent drug release cascade.

Step 4: Self-Immolation and Payload Release: The cleavage of the glucuronide group initiates a spontaneous 1,6-elimination reaction within the MAC self-immolative spacer. This electronic cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by interfering with microtubule dynamics or causing DNA damage.

Below is a diagram illustrating this mechanism:

Caption: Mechanism of action of the this compound.

Quantitative Data

The performance of an ADC linker is critically dependent on its stability in circulation and its efficiency of cleavage at the target site. Below is a summary of available quantitative data for ADCs utilizing glucuronide-based linkers.

Table 1: In Vitro and In Vivo Linker Stability

| Linker System | Matrix | Half-life (t½) | Reference |

| β-Glucuronide MMAF | Rat Plasma | 81 days (extrapolated) | [3][4] |

| Triglycyl Peptide (CX)-DM1 | Mouse Plasma | 9.9 days | [5] |

| Silyl Ether-MMAE | Human Plasma | > 7 days | [5] |

| Sulfatase-Cleavable Linker | Mouse Plasma | > 7 days | [5] |

| Phenylketone-derived Hydrazone | Human and Mouse Plasma | 2 days | [5] |

| Carbonate Linker (in Sacituzumab govitecan) | Serum | 36 hours | [5] |

Table 2: Preclinical Efficacy of ADCs with Glucuronide Linkers

| ADC | Cell Line / Xenograft Model | IC50 / Efficacy | Reference |

| cAC10-MMAE (β-glucuronide) | Karpas 299 Lymphoma (subcutaneous) | Cures in all animals at ≥ 0.5 mg/kg | [3] |

| c1F6-MMAF (β-glucuronide) | Renal Cell Carcinoma Xenograft | Efficacious at 0.75 mg/kg | [3] |

| MAC glucuronide α-hydroxy lactone-linked SN-38 | L540cy cells | 99 ng/mL | [6] |

| MAC glucuronide α-hydroxy lactone-linked SN-38 | Ramos cells | 105 ng/mL | [6] |

| Trastuzumab-β-galactosidase-MMAE | N/A | 8.8 pmol/L | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound.

Antibody Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a maleimide-functionalized MAC glucuronide linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Caption: General workflow for antibody-drug conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-functionalized MAC glucuronide linker-payload

-

Quenching reagent: L-cysteine

-

Purification columns (e.g., Sephadex G-25 desalting columns)

-

Reaction buffers (e.g., PBS with EDTA)

-

Organic solvent (e.g., DMSO) for dissolving the linker-payload

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS containing 1 mM EDTA.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The extent of reduction can be monitored by analytical techniques such as HPLC.

-

-

Purification of Reduced Antibody:

-

Remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated G25 desalting column.

-

Elute the reduced antibody with PBS containing 1 mM EDTA.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-functionalized MAC glucuronide linker-payload in DMSO.

-

Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution.

-

Gently mix and incubate the reaction at 4°C or room temperature for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide (B117702) groups, add a 20-fold molar excess of L-cysteine to the reaction mixture.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Final Purification:

-

Purify the resulting ADC by passing the reaction mixture through a G25 desalting column to remove excess linker-payload and quenching reagent.

-

Elute the purified ADC with a suitable formulation buffer.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

-

In Vitro β-Glucuronidase Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the glucuronide linker and the subsequent release of the payload.

Caption: Workflow for the in vitro enzymatic cleavage assay.

Materials:

-

Purified ADC with this compound

-

Recombinant human β-glucuronidase

-

Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a solution of the ADC in the reaction buffer at a final concentration of 10-100 µg/mL.

-

Pre-incubate the ADC solution at 37°C for 5 minutes.

-

Initiate the reaction by adding β-glucuronidase to a final concentration of 10-50 µg/mL.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of cold acetonitrile with a known concentration of an internal standard.

-

Vortex the mixture and centrifuge to precipitate the protein.

-

-

LC-MS Analysis:

-

Analyze the supernatant by reverse-phase LC-MS to quantify the amount of released payload.

-

Develop a standard curve for the payload to accurately determine its concentration in the samples.

-

Plot the concentration of the released payload against time to determine the cleavage kinetics. A specific activity for enzymatic hydrolysis of a β-glucuronide linker has been reported as 0.21 μmol/min/mg.[7]

-

Conclusion

The this compound represents a sophisticated and effective technology for the development of next-generation ADCs. Its mechanism of action, which relies on the specific enzymatic cleavage by β-glucuronidase in the tumor microenvironment, provides a high degree of stability in circulation and targeted payload release. The quantitative data available to date supports the excellent stability and potent anti-tumor efficacy of ADCs employing this linker system. The experimental protocols provided in this guide offer a foundation for researchers to implement and evaluate this technology in their own drug development programs. Further optimization of the linker structure and conjugation methodologies will continue to enhance the therapeutic potential of ADCs in the treatment of cancer and other diseases.

References

- 2. mdpi.com [mdpi.com]

- 3. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MAC Glucuronide Linker-1 (CAS Number 2222981-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC glucuronide linker-1, identified by CAS number 2222981-71-5, is a specialized, enzymatically cleavable linker employed in the development of antibody-drug conjugates (ADCs).[] ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, requiring a balance of stability in systemic circulation and efficient cleavage at the target site. The this compound is designed to be highly stable in the bloodstream and to release its conjugated payload upon exposure to the enzyme β-glucuronidase, which is often found in high concentrations within the tumor microenvironment and lysosomes.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, conjugation, and characterization.

| Property | Value |

| CAS Number | 2222981-71-5 |

| Molecular Formula | C₄₂H₄₇N₃O₁₇S |

| Molecular Weight | 897.90 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6S)-2-(2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetamido)-4-((((2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short term (days to weeks) at 4°C; Long term (months) at -20°C or -80°C, stored under an inert atmosphere. |

Data sourced from multiple chemical suppliers.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound is contingent on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

3.1 ADC Trafficking and Internalization

The journey of the ADC begins with its administration into the circulatory system. The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through a process called endocytosis. The internalized vesicle, or endosome, then traffics through the cell and often fuses with a lysosome.

3.2 Enzymatic Cleavage and Payload Release

The lysosome provides the ideal environment for the cleavage of the this compound. Lysosomes contain a high concentration of various enzymes, including β-glucuronidase. This enzyme recognizes and hydrolyzes the glycosidic bond of the glucuronic acid moiety on the linker. This initial cleavage event triggers a self-immolative cascade, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The hydrophilic nature of the glucuronide linker can also aid in reducing the aggregation of ADCs, particularly when conjugated to hydrophobic payloads.

ADC workflow from circulation to payload release.

Representative Payload Signaling Pathway: Monomethyl Auristatin E (MMAE)

While this compound can be conjugated to various payloads, Monomethyl Auristatin E (MMAE) is a frequently used and potent anti-mitotic agent. Its mechanism of action following release from the linker is well-characterized.

Once released into the cytoplasm, MMAE exerts its cytotoxic effect by disrupting the microtubule network, which is essential for cell division.

-

Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules.

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This involves the activation of caspase cascades (e.g., caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.

Signaling pathway of MMAE leading to apoptosis.

Data Summary

Table 1: Stability and Cleavage Characteristics

| Parameter | Description |

| Plasma Stability | Generally high, minimizing premature payload release and off-target toxicity. |

| Cleavage Trigger | Enzymatic hydrolysis by β-glucuronidase. |

| Cleavage Location | Primarily within lysosomes and in the tumor microenvironment where β-glucuronidase is overexpressed. |

| Payload Release | Occurs via a self-immolative mechanism following enzymatic cleavage. |

Table 2: Conjugation and Formulation Properties

| Parameter | Description |

| Hydrophilicity | The glucuronide moiety imparts hydrophilicity, which can reduce ADC aggregation, especially with hydrophobic payloads. |

| Conjugation Chemistry | Compatible with standard amine-reactive or thiol-reactive conjugation strategies for attachment to antibodies. |

| Payload Compatibility | Can be conjugated to a variety of payloads containing suitable functional groups (e.g., amines, hydroxyls). |

Experimental Protocols

Detailed experimental protocols for the synthesis and use of the specific this compound are not publicly available. However, based on established literature for similar glucuronide linkers, the following generalized protocols can be adapted.

6.1 General Protocol for ADC Conjugation

This protocol outlines a typical procedure for conjugating a maleimide-functionalized glucuronide-payload to a monoclonal antibody via thiol-reactive chemistry.

General workflow for ADC conjugation.

Methodology:

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing an EDTA salt.

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of TCEP will determine the extent of reduction and, consequently, the drug-to-antibody ratio (DAR).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Buffer Exchange:

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration, equilibrating into a conjugation buffer (e.g., PBS, pH 7.0-7.5).

-

-

Conjugation:

-

Dissolve the maleimide-functionalized MAC glucuronide linker-payload in a suitable organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR.

-

Incubate the reaction at a controlled temperature (e.g., room temperature) for a specified time (e.g., 1-4 hours) with gentle mixing.

-

-

Quenching:

-

Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using techniques like size exclusion chromatography (SEC) or tangential flow filtration.

-

Characterize the purified ADC for parameters such as protein concentration, DAR, aggregation, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

-

6.2 General Protocol for In Vitro Cleavage Assay

This assay is designed to confirm the enzymatic cleavage of the glucuronide linker and the release of the payload.

-

Reaction Setup:

-

Prepare a solution of the ADC in a buffer suitable for β-glucuronidase activity (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0).

-

Add a known amount of β-glucuronidase enzyme.

-

As a control, prepare a parallel reaction without the enzyme.

-

-

Incubation:

-

Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Analysis:

-

At each time point, stop the reaction (e.g., by adding a quenching solution or by flash freezing).

-

Analyze the samples for the presence of the released payload using analytical techniques such as reverse-phase HPLC or LC-MS.

-

-

Data Interpretation:

-

Quantify the amount of released payload at each time point to determine the cleavage kinetics of the linker.

-

Conclusion

This compound (CAS 2222981-71-5) represents a valuable tool in the field of antibody-drug conjugate development. Its key features—high plasma stability and specific enzymatic cleavage in the tumor microenvironment—address the fundamental requirements for a successful ADC linker. The hydrophilic nature of the glucuronide moiety offers an additional advantage in formulating ADCs with hydrophobic payloads. While specific quantitative performance data and detailed synthesis protocols for this particular linker are not widely published, the well-understood principles of glucuronide linker chemistry and the extensive research on similar linkers provide a strong foundation for its application in the design of novel, targeted cancer therapies. Researchers and drug developers can leverage the properties of this compound to create ADCs with an improved therapeutic index, ultimately aiming for more effective and better-tolerated cancer treatments.

References

In-Depth Technical Guide: MAC Glucuronide Linker-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MAC (Maleimido-Amide-Carbamate) Glucuronide Linker-1, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, mechanism of action, and provides exemplary experimental protocols for its application in ADC research and development.

Introduction to MAC Glucuronide Linker-1

This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to tumor cells. A key feature of this linker is its β-glucuronide moiety, which is selectively cleaved by the enzyme β-glucuronidase. This enzyme is notably overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, providing a targeted release mechanism for the conjugated drug.[1][2][3] The hydrophilic nature of the glucuronide component can also help to mitigate aggregation issues that are sometimes observed with ADCs carrying hydrophobic payloads.[1][]

The linker's design incorporates a self-immolative spacer, which, following enzymatic cleavage of the glucuronide, spontaneously releases the unmodified active drug, ensuring maximal therapeutic efficacy.[] In preclinical studies, ADCs utilizing β-glucuronide linkers have demonstrated high plasma stability, excellent tolerability at effective doses, and significant anti-tumor activity in various cancer models.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in ADC development. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 897.9 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2222981-71-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₄₂H₄₇N₃O₁₇S | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | In DMSO: 100 mg/mL (111.37 mM) | --INVALID-LINK-- |

| Storage Conditions | Short term: 4°C; Long term: -20°C | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of an ADC constructed with this compound is contingent upon a series of well-defined steps, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload within the tumor microenvironment.

Experimental Protocols

The following sections provide representative protocols for the synthesis of a glucuronide-drug linker, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC. These protocols are based on established methodologies for similar β-glucuronide linkers.[5][6]

Synthesis of a β-Glucuronide-Drug Linker

The synthesis of a drug-linker construct utilizing a β-glucuronide moiety typically involves multiple steps, including the protection of the glucuronic acid, coupling with a self-immolative spacer, attachment of the cytotoxic drug, and final deprotection. Detailed synthetic procedures can be found in the patent literature.[7][8]

Antibody-Drug Conjugation

This protocol outlines the conjugation of a maleimide-containing glucuronide-drug linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound-Payload construct dissolved in DMSO

-

PBS, pH 7.4

-

Sephadex G-25 column for purification

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of approximately 10 mg/mL in PBS.

-

Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The exact molar ratio should be optimized for the specific mAb.

-

Incubate the reaction at 37°C for 2 hours.

-

-

Purification of Reduced Antibody:

-

Remove excess TCEP by buffer exchange using a Sephadex G-25 column pre-equilibrated with PBS.

-

-

Conjugation Reaction:

-

Immediately after purification, add the this compound-Payload solution (in DMSO) to the reduced mAb solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

-

Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted linker-payload and other small molecules using a Sephadex G-25 column equilibrated with PBS.[9]

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation by size exclusion chromatography (SEC).

-

In Vitro Cleavage Assay

This assay confirms the enzymatic release of the payload from the ADC in the presence of β-glucuronidase.

Materials:

-

Purified ADC

-

β-glucuronidase enzyme (from E. coli or bovine liver)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

-

Control buffer (without enzyme)

-

HPLC system for analysis

Procedure:

-

Incubate the ADC at a defined concentration in both the assay buffer containing β-glucuronidase and the control buffer.

-

Maintain the incubation at 37°C.

-

At various time points, take aliquots from each reaction and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the samples by HPLC to quantify the amount of released payload.[10]

-

Compare the release profile in the presence and absence of the enzyme to determine the rate and extent of specific cleavage.[11]

Conclusion

This compound represents a sophisticated and effective tool in the design of next-generation Antibody-Drug Conjugates. Its key attributes, including high plasma stability, targeted enzymatic cleavage, and hydrophilic nature, contribute to the development of ADCs with a favorable therapeutic window. The experimental protocols provided herein offer a foundation for researchers to incorporate this promising linker technology into their drug development pipelines. Further optimization of conjugation strategies and payload selection will continue to expand the utility of glucuronide linkers in oncology and beyond.

References

- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 5. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EP1912671A2 - Beta-glucuronide-linker drug conjugates - Google Patents [patents.google.com]

- 8. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

MAC Glucuronide Linker-1: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl (MAC) glucuronide linker-1 is a critical component in the design of antibody-drug conjugates (ADCs), offering a robust platform for the targeted delivery of cytotoxic payloads. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of MAC glucuronide linker-1, compiled from available scientific literature and technical data sheets. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their ADC development programs.

Physicochemical Properties

The this compound possesses a unique combination of a hydrophilic glucuronide moiety and a maleimide (B117702) group for conjugation to thiol-containing molecules such as antibodies. This design imparts specific solubility and stability properties that are crucial for the performance of the resulting ADC.

Solubility

The glucuronide portion of the linker is highly hydrophilic, which can enhance the aqueous solubility of the linker-payload complex, particularly when conjugated to hydrophobic drugs.[1][2] This property can help mitigate the aggregation issues often associated with ADCs carrying hydrophobic payloads.[1]

Quantitative solubility data for the unconjugated this compound is summarized in the table below.

| Solvent | Solubility | Molar Concentration | Method |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 111.37 mM | Not specified |

Table 1: Quantitative Solubility Data for this compound. This table summarizes the available quantitative solubility data for the unconjugated linker.

Stability

The stability of the this compound is a key determinant of the ADC's therapeutic index, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the target site. The stability is influenced by both the glucuronide and the maleimidocaproyl components of the linker.

Glucuronide Linkage Stability: The β-glucuronide bond is designed to be stable in the bloodstream at physiological pH (around 7.4) and is cleaved by the enzyme β-glucuronidase, which is abundant in the acidic environment of lysosomes (pH 4.5-5.0).[2][3] This enzymatic cleavage is the primary mechanism of payload release. A study on a β-glucuronide MMAF drug-linker demonstrated high stability in rat plasma, with an extrapolated half-life of 81 days, indicating the robustness of the glucuronide linkage in circulation.

Maleimide Linkage Stability: The maleimidocaproyl (MAC) component is used for conjugation to cysteine residues on the antibody via a thiol-maleimide reaction, forming a thiosuccinimide linkage. This linkage can be susceptible to a retro-Michael reaction, which can lead to premature drug release and exchange of the drug-linker with other thiol-containing molecules in the plasma, such as albumin.[4][5][6] However, the thiosuccinimide ring can undergo hydrolysis to form a stable maleamic acid thioether, which is resistant to the retro-Michael reaction.[6] The rate of this stabilizing hydrolysis can be influenced by the local chemical environment.[6]

| Linker Component | Condition | Stability Metric | Value |

| β-glucuronide-MMAF | Rat Plasma | Extrapolated Half-life | 81 days |

| Thiol-Maleimide Linkage | In vivo | Potential Instability | Susceptible to retro-Michael reaction |

| Hydrolyzed Thiol-Maleimide Linkage | In vivo | Stability | Resistant to retro-Michael reaction |

Table 2: Stability Data for Components of this compound. This table presents key stability data related to the different chemical moieties within the linker.

Mechanism of Action and Payload Release

The targeted payload release mechanism of a MAC glucuronide linker-based ADC is a multi-step process that relies on the physiological conditions within the target cancer cell.

Figure 1: Mechanism of Action of a MAC Glucuronide ADC. This diagram illustrates the sequential steps from systemic circulation to payload-induced cell death.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound and its conjugates.

Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of the linker or linker-payload conjugate in an aqueous buffer.[7][8][9][10]

Objective: To determine the concentration at which the compound precipitates from an aqueous solution under specific conditions.

Materials:

-

This compound (or conjugate)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader with turbidimetric measurement capability (e.g., measuring absorbance at 620 nm)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: To a separate 96-well plate, add a defined volume of PBS (pH 7.4).

-

Compound Addition: Transfer a small, equal volume of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control, indicating the formation of a precipitate.

Figure 2: Workflow for the Kinetic Solubility Assay. This diagram outlines the key steps in determining the kinetic solubility of a compound.

In Vitro Plasma Stability Assay (LC-MS Method)

This protocol describes a method to assess the stability of an ADC containing the this compound in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[11][12][13]

Objective: To quantify the amount of payload that remains conjugated to the antibody after incubation in plasma.

Materials:

-

ADC construct with this compound

-

Human or mouse plasma

-

Phosphate-Buffered Saline (PBS)

-

Affinity capture beads (e.g., Protein A or anti-human IgG)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

ADC Capture: At each time point, isolate the ADC from the plasma using affinity capture beads.

-

Washing: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution: Elute the ADC from the beads.

-

Reduction (for Cysteine-linked ADCs): Reduce the interchain disulfide bonds of the eluted ADC using DTT to separate the light and heavy chains.

-

LC-MS Analysis: Analyze the reduced sample by LC-MS. The different drug-loaded antibody fragments (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) will be separated by chromatography and their masses determined by MS.

-

DAR Calculation: Determine the relative abundance of each drug-loaded species from the chromatogram. Calculate the average DAR at each time point by taking a weighted average of the drug load of each species. A decrease in DAR over time indicates linker instability.

Figure 3: Workflow for the In Vitro Plasma Stability Assay. This diagram details the process of assessing ADC stability in plasma via LC-MS.

Conclusion

The this compound offers a compelling set of features for the development of next-generation ADCs. Its hydrophilic nature can improve the solubility of hydrophobic payloads, and the β-glucuronidase-cleavable bond provides a tumor-selective release mechanism. While the maleimide-thiol linkage requires careful consideration regarding its stability, strategies exist to mitigate potential premature drug release. The experimental protocols provided in this guide offer a framework for the thorough evaluation of the solubility and stability of novel ADCs incorporating the this compound, enabling researchers to make informed decisions in their drug development endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. evotec.com [evotec.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. agilent.com [agilent.com]

- 12. hpst.cz [hpst.cz]

- 13. agilent.com [agilent.com]

The Role of β-Glucuronidase in the Cleavage of MAC Glucuronide Linker-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the lysosomal enzyme β-glucuronidase in the cleavage of MAC glucuronide linker-1, a key component in the design of modern antibody-drug conjugates (ADCs). This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the involved processes to facilitate a deeper understanding for researchers in the field of targeted therapeutics.

Introduction to β-Glucuronide Linkers in ADCs

β-glucuronide linkers are a class of enzymatically cleavable linkers utilized in the development of ADCs.[][2] These linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering the enzyme β-glucuronidase.[3] This enzyme is abundant in the lysosomal compartments of cells and can also be found in the necrotic regions of tumors, making it an attractive target for tumor-specific drug release.[][4]

The hydrophilic nature of the β-glucuronic acid moiety offers a significant advantage by reducing the propensity for aggregation, a common issue with ADCs carrying hydrophobic drug payloads.[4] This improved solubility allows for the production of ADCs with higher drug-to-antibody ratios (DARs).[5]

The Cleavage Mechanism of this compound

The MAC (Maleimido-Caproyl) glucuronide linker-1 is a specialized linker that facilitates the controlled release of a cytotoxic payload. The cleavage process is a multi-step cascade initiated by the enzymatic action of β-glucuronidase.

The fundamental mechanism involves two key steps:

-

Enzymatic Cleavage: β-glucuronidase hydrolyzes the glycosidic bond between the glucuronic acid sugar moiety and a self-immolative spacer.[]

-

Self-Immolation: The removal of the glucuronic acid triggers a spontaneous electronic cascade within the self-immolative spacer, leading to the release of the active drug.[][6]

Common self-immolative spacers used in conjunction with glucuronide linkers include p-aminobenzyl carbamate (B1207046) (PABC) and N,N'-dimethylethylene diamine (DMED).[4][5][7] The choice of spacer can influence the stability and release kinetics of the payload.

Below is a diagram illustrating the general cleavage pathway.

Caption: General mechanism of ADC drug release via β-glucuronidase.

Quantitative Data

Precise kinetic parameters for the commercially available "this compound" are not readily found in public literature. However, data from analogous β-glucuronide linker systems provide valuable insights into their performance.

| Parameter | Value | Linker-Payload Conjugate | Organism/Conditions | Reference |

| Specific Activity | 0.21 µmol/min/mg | Psymberin-N,N'-dimethylethylene diamine-β-glucuronide | E. coli β-glucuronidase at 37°C | [7] |

| Plasma Half-life | 81 days (extrapolated) | MMAF-β-glucuronide | Rat Plasma | [8] |

| Aggregation | <5% | MMAE/MMAF/Doxorubicin-β-glucuronide ADCs | Compared to Val-Cit-PAB-linked ADCs (up to 80% aggregation) | [] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the cleavage of a β-glucuronide linker by β-glucuronidase.

In Vitro Enzymatic Cleavage Assay by HPLC

Objective: To determine the rate and extent of payload release from a this compound ADC in the presence of β-glucuronidase.

Materials:

-

This compound conjugated ADC

-

Recombinant human β-glucuronidase (or from E. coli)

-

Assay Buffer: 50 mM sodium acetate, pH 5.0 (mimicking lysosomal pH)

-

Quenching Solution: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)

-

Control ADC (non-cleavable linker, if available)

-

Released payload standard

-

HPLC system with a C18 column and UV-Vis or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Prepare a stock solution of β-glucuronidase in the Assay Buffer.

-

Prepare the released payload standard in a suitable solvent for generating a standard curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the ADC to the pre-warmed Assay Buffer (37°C) to a final concentration of 10-100 µM.

-

Initiate the reaction by adding β-glucuronidase to a final concentration (e.g., 50 µg/mL). A no-enzyme control should be run in parallel.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 10 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a 2-3 fold excess of the cold Quenching Solution. This will precipitate the enzyme and stop the reaction.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact ADC, the released payload, and any intermediates.

-

Monitor the elution profile at a wavelength appropriate for the payload or by MS.

-

-

Data Analysis:

-

Quantify the amount of released payload at each time point by comparing the peak area to the standard curve.

-

Plot the concentration of the released payload versus time to determine the cleavage kinetics.

-

Caption: Workflow for the in vitro enzymatic cleavage assay.

Signaling Pathways and Downstream Effects

The cleavage of the this compound itself does not directly trigger a signaling pathway. Instead, its role is to release the cytotoxic payload, which then exerts its biological effect. The affected signaling pathways are therefore dependent on the nature of the released drug.

For instance, if the payload is Monomethyl Auristatin E (MMAE) , a potent anti-mitotic agent, its release will lead to the following downstream events:

-

Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules.[9]

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[9]

-

Apoptosis Induction: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[10]

The following diagram illustrates the logical relationship between linker cleavage and the induction of apoptosis by an MMAE payload.

Caption: Downstream effects of MMAE release after linker cleavage.

Conclusion

The this compound, and β-glucuronide linkers in general, represent a sophisticated and effective strategy in ADC design. Their high plasma stability, coupled with specific cleavage by β-glucuronidase in the tumor microenvironment, allows for targeted delivery and controlled release of potent cytotoxic agents. A thorough understanding of the cleavage mechanism, kinetics, and the downstream effects of the released payload is paramount for the successful development of next-generation ADCs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and developers in this dynamic field.

References

- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. β-Glucuronide Linkers | BroadPharm [broadpharm.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 10. researchgate.net [researchgate.net]

The Application of MAC Glucuronide Linker-1 in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable yet cleavable linker. This technical guide provides an in-depth exploration of a specific and promising linker technology: the Maleimide-Capped (MAC) glucuronide linker-1. We will delve into its mechanism of action, applications, and the methodologies used to evaluate its performance, presenting available data to inform researchers and drug developers in the field.

Introduction to MAC Glucuronide Linker-1

The this compound is an enzyme-cleavable linker designed for the targeted delivery of cytotoxic agents in ADCs.[] Its architecture incorporates a maleimide (B117702) group for conjugation to the antibody, a glucuronide moiety as the cleavable trigger, and a self-immolative spacer that connects to the drug payload. The key to its function lies in the enzymatic cleavage of the glucuronide unit by β-glucuronidase, an enzyme that is notably overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[] This targeted cleavage mechanism ensures that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby minimizing systemic exposure and associated off-target toxicities.[]

While some commercial suppliers have occasionally misclassified this linker as "non-cleavable," the scientific literature and detailed technical specifications unequivocally describe it as an enzyme-cleavable system.[][3] This targeted release mechanism is a cornerstone of its design and therapeutic rationale.

Mechanism of Action

The targeted drug release facilitated by the this compound follows a well-defined pathway. This process ensures that the cytotoxic payload remains inactive and securely attached to the antibody while in systemic circulation, and is only activated upon reaching the target tumor cells.

References

An In-depth Technical Guide to MAC Glucuronide Linker-1 for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MAC (Maleimide-Activated Glucuronide) glucuronide linker-1, a critical component in the development of advanced targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This document details the linker's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological and experimental workflows.

Introduction to MAC Glucuronide Linker-1

This compound is an enzymatically cleavable linker designed for the targeted release of therapeutic payloads.[][2] It plays a crucial role in connecting a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic drug.[][2] The defining feature of this linker is its β-glucuronide motif, which is susceptible to cleavage by the lysosomal enzyme β-glucuronidase.[][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted release mechanism that enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[][3][4] The hydrophilic nature of the glucuronide moiety also imparts favorable solubility properties to the resulting ADC, which can be advantageous when working with hydrophobic payloads.[3][5]

Mechanism of Action

The targeted drug delivery strategy employing the this compound involves several key steps, from systemic circulation to intracellular drug release.

First, the ADC, comprised of the antibody, linker, and drug, circulates in the bloodstream. The linker is designed to be highly stable in plasma, preventing premature release of the cytotoxic payload.[4][6][7] Upon reaching the target tumor cells, the antibody component of the ADC binds to a specific antigen on the cell surface. This binding event triggers the internalization of the ADC, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of β-glucuronidase lead to the cleavage of the glucuronide bond in the linker.[][2] This enzymatic cleavage initiates a self-immolative cascade, resulting in the release of the active drug inside the target cell, where it can then exert its cytotoxic effect.

Quantitative Data

The stability of the linker in circulation and the efficiency of drug release at the target site are critical parameters for the success of an ADC. The following tables summarize key quantitative data for ADCs employing a β-glucuronide linker.

Table 1: In Vitro Stability of a β-Glucuronide Linker-Drug Conjugate

| Parameter | Value | Species | Source |

| Plasma Half-life | 81 days (extrapolated) | Rat | [4][6][7] |

Table 2: In Vivo Efficacy of a β-Glucuronide Linker-based ADC (cAC10-MMAE)

| Animal Model | Treatment | Dose | Outcome | Source |

| Subcutaneous Karpas 299 lymphoma | Single dose | 0.5 mg/kg | Cures in all animals | [6] |

| Subcutaneous Karpas 299 lymphoma | Single dose | 100 mg/kg | Well tolerated | [6] |

| Subcutaneous renal cell carcinoma | - | 25 mg/kg | Well tolerated | [6] |

| Subcutaneous renal cell carcinoma | - | 0.75 mg/kg | Efficacious | [6] |

Experimental Protocols

This section provides generalized methodologies for the synthesis of a MAC glucuronide linker-drug conjugate, its conjugation to a monoclonal antibody, and the in vitro evaluation of the resulting ADC. These protocols are based on established procedures for similar linker technologies.

Synthesis of a MAC Glucuronide Linker-Payload Conjugate

The synthesis of a MAC glucuronide linker-payload conjugate is a multi-step process that involves the preparation of the glucuronide donor, the self-immolative spacer, and the final conjugation to the cytotoxic drug.

References

- 2. broadpharm.com [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Glucuronide Linkers | AxisPharm [axispharm.com]

- 6. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Glucuronide Enzymatically Cleavable Linkers - Issuu [issuu.com]

hydrophilicity of MAC glucuronide linker-1

An In-Depth Technical Guide on the Hydrophilicity of MAC Glucuronide Linker-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the properties of its constituent components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the stability, pharmacokinetics, and mechanism of drug release.

This compound is an enzymatically cleavable ADC linker designed for the targeted delivery of cytotoxic agents.[] A key feature of this and other β-glucuronide-based linkers is their inherent hydrophilicity.[2][3][4] This property is crucial for overcoming challenges associated with the hydrophobicity of many potent cytotoxic payloads, which can otherwise lead to ADC aggregation, reduced solubility, and accelerated plasma clearance.[5][6][7] This guide provides a technical overview of the this compound, with a core focus on its hydrophilic nature and its implications for ADC development.

It should be noted that while one source has referred to this linker as "non-cleavable"[8], the overwhelming consensus and the fundamental design of glucuronide linkers indicate that they are cleaved by the enzyme β-glucuronidase.[][2][3][9] This enzymatic cleavage is the intended mechanism for payload release in the target tumor environment.

Physicochemical Properties

While specific experimental data on the , such as its octanol-water partition coefficient (LogP), are not publicly available, its fundamental physicochemical properties have been documented.

| Property | Value | Reference |

| CAS Number | 2222981-71-5 | [][10][11] |

| Molecular Formula | C₄₂H₄₇N₃O₁₇S | [8][10][11] |

| Molecular Weight | 897.90 g/mol | [8][10][11] |

| Appearance | White to off-white solid | [12] |

| Purity | > 96% | [10] |

The structure of the linker, derived from its SMILES notation, reveals the presence of a hydrophilic glucuronic acid moiety, which is the primary contributor to its water-soluble character.

Caption: Key functional components of a typical maleimide-activated glucuronide linker.

The Role of Hydrophilicity in ADCs

The hydrophilicity of an ADC linker is a critical parameter that influences the overall properties and performance of the conjugate.

-

Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating these molecules to an antibody can decrease the overall solubility of the ADC and promote aggregation.[6][7] Hydrophilic linkers, like the β-glucuronide linker, help to counteract the hydrophobicity of the payload, thereby improving the solubility and physical stability of the final ADC product.[2][3]

-

Enhanced Pharmacokinetics: ADC aggregation can lead to rapid clearance from circulation, reducing the amount of therapeutic agent that reaches the tumor site. By mitigating aggregation, hydrophilic linkers contribute to more favorable pharmacokinetic profiles and a longer half-life in circulation.[5]

-

Lower Off-Target Toxicity: Increased hydrophilicity can reduce the non-specific uptake of ADCs by cells, which is often driven by hydrophobic interactions. This can lead to a wider therapeutic window by minimizing off-target toxicity.[5]

Strategies to further enhance the hydrophilicity of ADC linkers often involve the incorporation of polyethylene (B3416737) glycol (PEG) chains.[5][13]

Mechanism of Action: Targeted Payload Release

The this compound is designed for selective cleavage within the tumor microenvironment or inside cancer cells, where the lysosomal enzyme β-glucuronidase is abundant.[3][9] This targeted release mechanism is crucial for maximizing efficacy while minimizing systemic toxicity.

Caption: Mechanism of action for an ADC utilizing a β-glucuronide linker.

Experimental Protocols

While specific protocols for this compound are proprietary, the following sections detail representative methodologies for assessing the hydrophilicity of ADC linkers and for the general characterization of the resulting ADCs.

Representative Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a standard measure of a compound's hydrophilicity/lipophilicity.[14] A lower LogP indicates higher hydrophilicity. The Shake-Flask method is a classic approach for its determination.[14]

Objective: To determine the LogP of an ADC linker.

Materials:

-

ADC linker compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Glass vials with PTFE-lined caps

-

Vortex mixer and mechanical shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the linker in a suitable solvent (e.g., DMSO).

-

Create a working solution by diluting the stock solution in water (pre-saturated with n-octanol). The final concentration should be accurately known and detectable by the chosen analytical method.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the aqueous linker solution with an equal volume of n-octanol (pre-saturated with water).

-

Securely cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial on a mechanical shaker and agitate for at least 1 hour at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully collect a sample from both the upper (n-octanol) and lower (aqueous) phases.

-

Determine the concentration of the linker in each phase using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

General Workflow for ADC Characterization

The successful synthesis of an ADC requires rigorous characterization to ensure quality, consistency, and desired activity. This involves a series of analytical techniques to confirm conjugation, determine the drug-to-antibody ratio (DAR), and assess stability.[6][15]

Caption: A typical experimental workflow for the characterization of a newly synthesized ADC.

Conclusion

References

- 2. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. chemscene.com [chemscene.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MAC Glucuronide Linker-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MAC (Maleimide Activated Glucuronide) glucuronide linker-1, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, summarizes key preclinical data, and provides representative experimental protocols to aid in its application in cancer research.

Introduction to MAC Glucuronide Linker-1

The this compound is an enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads to tumor cells.[] A key feature of this technology is its reliance on the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells, for the release of the conjugated drug.[2][3] This targeted release mechanism minimizes systemic exposure to the potent cytotoxic agent, thereby enhancing the therapeutic window.[] The hydrophilic nature of the glucuronide moiety also helps to improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads.[4]

Key Features:

-

Enzymatic Cleavage: Specifically cleaved by β-glucuronidase, an enzyme overexpressed in many tumor types.[2][3]

-

Stability: Exhibits high stability in systemic circulation, preventing premature drug release.[4][5]

-

Hydrophilicity: The sugar-based structure can improve the pharmacokinetic properties of the ADC.[4]

-